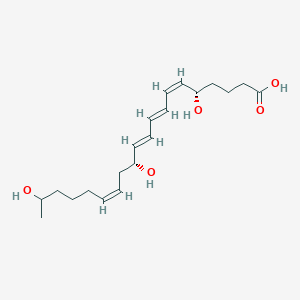
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid is a complex organic molecule known for its significant role in various biochemical processes. This compound is a derivative of eicosanoids, which are signaling molecules involved in inflammatory and immune responses. Its structure includes multiple hydroxyl groups and conjugated double bonds, making it a highly reactive and biologically active molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid typically involves multi-step organic synthesis. The process often starts with the precursor arachidonic acid, which undergoes a series of hydroxylation and oxidation reactions. Key reagents used in these steps include various oxidizing agents like hydrogen peroxide and catalysts such as lipoxygenase enzymes .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. biotechnological methods involving genetically engineered microorganisms have been explored to produce this compound in larger quantities. These methods leverage the natural metabolic pathways of certain bacteria and yeast strains to convert simpler substrates into the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form ketones and aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups into corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring specific pH levels and temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted analogs. These products retain the core structure of the original compound but exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid is used as a model compound to study the reactivity of conjugated double bonds and hydroxyl groups. It serves as a reference for developing new synthetic methodologies and understanding reaction mechanisms.
Biology
Biologically, this compound is significant in studying cell signaling pathways, particularly those involved in inflammation and immune responses. It is used in research to understand the role of eicosanoids in various physiological and pathological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for developing new drugs to treat inflammatory diseases and conditions .
Industry
Industrially, this compound is used in the formulation of specialized biochemical assays and diagnostic kits. Its reactivity and specificity make it a valuable component in various analytical applications.
Mecanismo De Acción
The mechanism of action of (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid involves its interaction with specific receptors and enzymes in the body. It primarily targets leukotriene receptors, modulating inflammatory responses by inhibiting or activating various signaling pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity to these molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Leukotriene B4: Another eicosanoid with similar structure but different hydroxylation pattern.
Resolvin E1: A related compound involved in resolving inflammation.
Prostaglandin E2: Shares the eicosanoid backbone but differs in functional groups and biological activity.
Uniqueness
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid is unique due to its specific hydroxylation pattern and conjugated double bonds, which confer distinct chemical reactivity and biological functions. Its ability to modulate multiple signaling pathways makes it a versatile molecule in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C20H32O5 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-17(21)11-6-2-3-7-12-18(22)13-8-4-5-9-14-19(23)15-10-16-20(24)25/h3-5,7-9,13-14,17-19,21-23H,2,6,10-12,15-16H2,1H3,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t17?,18-,19-/m1/s1 |
Clave InChI |
XZKUIIFETKOPRD-VUKNTZOFSA-N |
SMILES isomérico |
CC(CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O |
SMILES canónico |
CC(CCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |
Sinónimos |
19-hydroxy-LTB4 5,12,19-trihydroxy-6,8,10,14-eicosatetraenoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















